molecular formula C20H20FN3O3 B4686172 N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4686172
M. Wt: 369.4 g/mol
InChI Key: KHHCKZQJVLVNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is a potent and selective inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which plays a crucial role in cell growth, survival, and metabolism. In recent years, this compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide selectively inhibits the PKB/Akt signaling pathway by binding to the active site of the protein kinase. The PKB/Akt pathway is a key regulator of cell survival, growth, and metabolism, and its overactivation is often associated with various diseases, including cancer and diabetes. Therefore, the inhibition of this pathway by this compound can lead to the induction of apoptosis, inhibition of cell proliferation, and improvement of glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, leading to the suppression of tumor growth. Moreover, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models, leading to the reduction of blood glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments include its high selectivity and potency as a PKB/Akt inhibitor, which allows for the specific targeting of the PKB/Akt pathway without affecting other signaling pathways. Moreover, the compound has been extensively characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry, ensuring its purity and quality.
However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of the results. Therefore, careful dose optimization and toxicity studies are necessary before using the compound in in vivo experiments.

Future Directions

The potential therapeutic applications of N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide are vast, and future research is needed to explore its full potential. Some of the future directions include:
1. Investigating the use of this compound as a combination therapy with other chemotherapeutic agents in cancer treatment.
2. Studying the effects of this compound in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Developing new analogs and derivatives of this compound with improved potency and selectivity as PKB/Akt inhibitors.
4. Investigating the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the PKB/Akt signaling pathway, which has potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been extensively studied in animal models, and its biochemical and physiological effects have been well-characterized. However, further research is needed to explore its full potential and develop new analogs and derivatives with improved potency and selectivity.

Scientific Research Applications

The selective inhibition of the PKB/Akt signaling pathway by N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in various diseases. In cancer, the PKB/Akt pathway is often overactivated, leading to increased cell survival and resistance to chemotherapy. Therefore, the use of this compound as a PKB/Akt inhibitor has been investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.
In addition, this compound has also been studied for its potential therapeutic effects in diabetes and neurodegenerative disorders. The PKB/Akt pathway plays a crucial role in glucose metabolism and insulin signaling, and its inhibition by this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Moreover, the compound has also been investigated for its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-15-5-3-4-14(12-15)20(27)24-10-8-13(9-11-24)19(26)23-17-7-2-1-6-16(17)18(22)25/h1-7,12-13H,8-11H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHCKZQJVLVNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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